2-Aminoazulene-1,3-dicarbonitrile
CAS No.: 3786-66-1
Cat. No.: VC1976344
Molecular Formula: C12H7N3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3786-66-1 |
|---|---|
| Molecular Formula | C12H7N3 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | 2-aminoazulene-1,3-dicarbonitrile |
| Standard InChI | InChI=1S/C12H7N3/c13-6-10-8-4-2-1-3-5-9(8)11(7-14)12(10)15/h1-5H,15H2 |
| Standard InChI Key | YNZJVRSNCQQZDY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C(C(=C2C#N)N)C#N)C=C1 |
| Canonical SMILES | C1=CC=C2C(=C(C(=C2C#N)N)C#N)C=C1 |
Introduction
Chemical Structure and Properties
2-Aminoazulene-1,3-dicarbonitrile (CAS No: 3786-66-1) features a bicyclic system with fused five-membered and seven-membered rings that form the azulene core. The compound has two cyano groups at positions 1 and 3, and an amino group at position 2. Its molecular formula is C₁₂H₇N₃ with a molecular weight of 193.20 g/mol .
The unique structural arrangement of 2-aminoazulene-1,3-dicarbonitrile contributes to its distinctive physicochemical properties, making it valuable for various chemical applications. The presence of both electron-donating (amino) and electron-withdrawing (cyano) groups creates an interesting electronic distribution within the molecule, affecting its reactivity and potential biological interactions.
Physical and Chemical Properties
The physical and chemical properties of 2-aminoazulene-1,3-dicarbonitrile are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇N₃ |
| Molecular Weight | 193.20 g/mol |
| Physical Appearance | Yellow solid |
| Melting Point | >300°C (from acetone) |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 0 |
Spectroscopic Characteristics
The spectroscopic data provides crucial information for identification and structural characterization of the compound:
IR Spectroscopy (KBr, cm⁻¹): 3226 (NH₂ stretching), 2210 (C≡N stretching), 1666
¹H NMR (300 MHz, DMSO-d₆, δ ppm): 8.13 (2H, bs, NH₂), 8.01 (2H, dd, J= 9.9, 1.0 Hz, Az-6), 7.50 (2H, s, Az-1,3), 7.21 (2H, t, J= 9.9 Hz, Az-5,7)
¹³C NMR (100 MHz, DMSO-d₆, δ ppm): 160.3, 146.4, 133.8, 133.0, 128.8, 115.2, 81.3
Mass Spectrometry (EI, m/z): 193 (M⁺, 100%), 165 (8%)
Synthesis Methods
The synthesis of 2-aminoazulene-1,3-dicarbonitrile involves multiple approaches, each with specific advantages and challenges. Understanding these synthetic routes is essential for optimizing production and developing derivatives with enhanced properties.
Laboratory Synthesis
Several laboratory-scale synthesis methods have been documented for 2-aminoazulene-1,3-dicarbonitrile:
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Reaction of 2-amino-5-nitropyridine with malononitrile: This method involves the reaction of 2-amino-5-nitropyridine with malononitrile in the presence of a base, demonstrating the versatility of organic synthesis techniques in producing complex heterocyclic compounds.
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Nitration-Reduction Sequence: This approach begins with the azulene core, which undergoes nitration to introduce nitro groups at specific positions. These nitro groups are subsequently reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst.
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Direct Synthesis from Precursors: A specific procedure involves reacting compound 8 (276 mg, 1 mmol) in dry ethanol (3.3 mL), followed by addition of t-butylamine (0.53 mL, 5 mmol) at room temperature under argon atmosphere. After stirring for 3.5 hours, the resulting yellow precipitate is collected by filtration, yielding 2-aminoazulene-1,3-dicarbonitrile with approximately 78% yield .
Industrial Production Considerations
For industrial-scale production, the synthesis methods are optimized to ensure efficiency, safety, and cost-effectiveness. Key considerations include:
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Temperature and pressure control to maximize yield and minimize side reactions
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Selection of appropriate catalysts to enhance reaction rates and selectivity
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Solvent selection that balances reactivity, safety, and environmental concerns
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Purification techniques that efficiently isolate the target compound from impurities
Reactivity and Chemical Behavior
The reactivity of 2-aminoazulene-1,3-dicarbonitrile stems from its functional groups and unique electronic distribution. Understanding these reactivity patterns is crucial for developing synthetic applications and predicting biological interactions.
Key Reactions
Several important reaction types have been observed with 2-aminoazulene-1,3-dicarbonitrile:
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Oxidation Reactions: The compound undergoes oxidation with agents such as potassium permanganate or chromium trioxide, leading to oxidized derivatives with modified functional groups.
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Reduction Reactions: Reducing agents including lithium aluminum hydride or sodium borohydride can transform the cyano groups, generating derivatives with different functional characteristics.
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Substitution Reactions: Both the amino and cyano groups can participate in substitution reactions with various electrophiles and nucleophiles, enabling the synthesis of diverse derivatives.
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Complexation: The nitrogen atoms in the amino and cyano groups can coordinate with metal ions, forming complexes with potential applications in catalysis and materials science.
Structure-Reactivity Relationships
The reactivity of 2-aminoazulene-1,3-dicarbonitrile is influenced by the electronic interplay between its functional groups. The amino group acts as an electron donor, while the cyano groups withdraw electron density. This creates regions of varying electron density across the molecule, affecting its interactions with different reagents and biological targets.
Research Applications
2-Aminoazulene-1,3-dicarbonitrile offers significant potential across multiple scientific disciplines, from synthetic chemistry to medicinal applications. Its unique structural features make it valuable for developing new materials and therapeutic agents.
Applications in Organic Synthesis
In organic synthesis, 2-aminoazulene-1,3-dicarbonitrile serves several important functions:
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Building Block: It functions as a versatile building block for constructing more complex azulene derivatives and heterocyclic systems.
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Functional Template: The presence of reactive functional groups (amino and cyano) provides multiple sites for chemical modifications, enabling the synthesis of libraries of structurally diverse compounds.
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Structural Scaffold: The azulene core provides a unique structural scaffold that can be incorporated into larger molecular architectures, contributing to the development of compounds with novel properties.
Biological Activities and Medicinal Applications
Although direct biological activity data for 2-aminoazulene-1,3-dicarbonitrile itself is limited, related azulene derivatives have demonstrated promising biological properties:
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Antimicrobial Activity: Some azulene-based compounds exhibit antimicrobial properties, suggesting potential applications in developing new antibacterial agents.
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Anticancer Potential: Research indicates that certain azulene derivatives possess antiproliferative activities against cancer cells, highlighting their potential in oncology research.
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Interaction with Biological Targets: The compound's functional groups can potentially interact with enzymes, receptors, and other biomolecules, making it a candidate for pharmacological studies.
Material Science Applications
The unique electronic properties of the azulene system make 2-aminoazulene-1,3-dicarbonitrile potentially valuable in material science:
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Dyes and Pigments: The compound can be used in the development of specialized dyes and pigments with unique optical properties.
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Electronic Materials: The extended π-electron system of the azulene core, combined with the electronic effects of the functional groups, suggests potential applications in electronic materials and devices.
Comparison with Related Compounds
To better understand the distinctive properties of 2-aminoazulene-1,3-dicarbonitrile, it is valuable to compare it with structurally related compounds.
Structural Analogs
Table 2 presents a comparison of 2-aminoazulene-1,3-dicarbonitrile with several structural analogs:
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Distinguishing Properties |
|---|---|---|---|---|
| 2-Aminoazulene-1,3-dicarbonitrile | C₁₂H₇N₃ | 193.20 g/mol | Azulene core with amino and two cyano groups | Combines electron-donating and electron-withdrawing groups |
| Diethyl 2-aminoazulene-1,3-dicarboxylate | C₁₆H₁₇NO₄ | 287.31 g/mol | Azulene core with amino and two ester groups | Higher molecular weight, contains ester functionalities |
| 1,3-Azulenedicarboxylic acid, 2-amino- | C₁₂H₉NO₄ | 231.20 g/mol | Azulene core with amino and two carboxylic acid groups | Contains acidic functional groups, higher polarity |
| 4,4'-Diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile | C₁₄H₁₀N₄ | Not reported | Biphenyl core with two amino and two cyano groups | Different aromatic system, more flexible structure |
Relationship to Azulene Chemistry
2-Aminoazulene-1,3-dicarbonitrile represents an important compound within the broader context of azulene chemistry. The azulene system's unique electronic properties—characterized by a formal 10 π-electron system—contribute to the compound's distinctive reactivity patterns and potential applications.
The non-benzenoid aromatic character of azulene creates an unusual dipole moment across the molecule, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. This electronic arrangement, combined with the effects of the amino and cyano substituents, results in a compound with unique chemical behavior compared to traditional benzenoid aromatics.
Current Research and Future Directions
Research on 2-aminoazulene-1,3-dicarbonitrile continues to evolve, with several promising areas of investigation emerging in recent years.
Current Research Focuses
Current research on 2-aminoazulene-1,3-dicarbonitrile primarily centers on:
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Synthetic Methodology Improvement: Developing more efficient and sustainable synthetic routes to produce the compound and its derivatives.
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Biological Activity Exploration: Investigating the compound's interactions with various biological targets to uncover potential therapeutic applications.
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Structure-Activity Relationships: Exploring how structural modifications affect the compound's properties and activities, guiding the design of optimized derivatives.
Future Research Opportunities
Several promising directions for future research include:
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Medicinal Chemistry Applications: Further exploration of the compound and its derivatives for potential pharmaceutical applications, particularly in antimicrobial and anticancer research.
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Materials Science Development: Investigating applications in electronic materials, sensors, and optoelectronic devices, leveraging the unique electronic properties of the azulene system.
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Catalytic Applications: Exploring the potential of metal complexes with 2-aminoazulene-1,3-dicarbonitrile as ligands for catalytic applications in organic synthesis.
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Computational Studies: Using advanced computational methods to better understand the electronic structure and reactivity patterns of the compound, guiding experimental work.
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